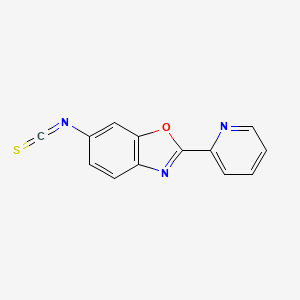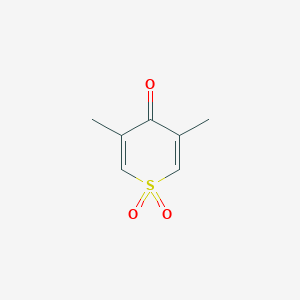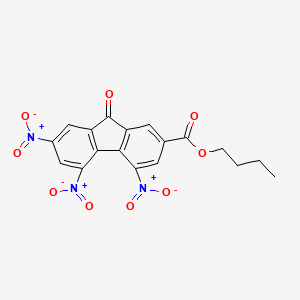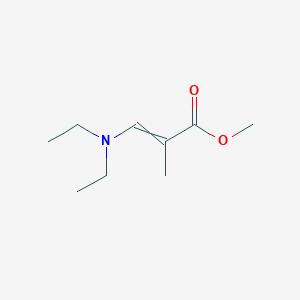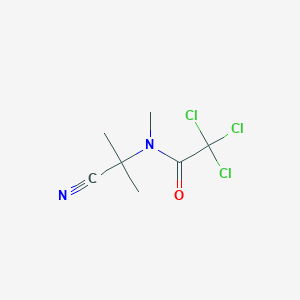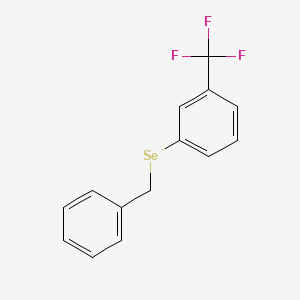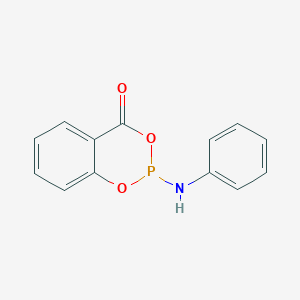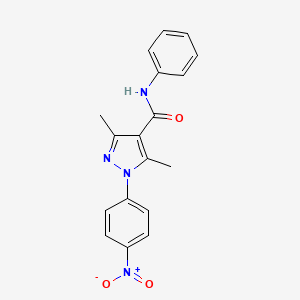
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- is a heterocyclic compound that belongs to the pyrazole family
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where phenylhydrazones derived from aryl methyl ketones react with Vilsmeier-Haack reagents to form the desired pyrazole derivatives . Another method includes the oxidation of corresponding alcohols to form the pyrazole carbaldehyde, followed by further reactions to introduce the carboxamide and nitrophenyl groups .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and disease processes. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules and enhancing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be compared with other similar compounds in the pyrazole family, such as:
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-phenyl-: Lacks the nitrophenyl group, which may result in different biological activities and properties.
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-chlorophenyl)-N-phenyl-: Contains a chlorophenyl group instead of a nitrophenyl group, leading to variations in reactivity and applications.
1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-methylphenyl)-N-phenyl-: The presence of a methylphenyl group can alter the compound’s chemical and biological properties.
The uniqueness of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
61261-91-4 |
|---|---|
Molekularformel |
C18H16N4O3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(4-nitrophenyl)-N-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-12-17(18(23)19-14-6-4-3-5-7-14)13(2)21(20-12)15-8-10-16(11-9-15)22(24)25/h3-11H,1-2H3,(H,19,23) |
InChI-Schlüssel |
CACZCYLUMSDRCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
